FT-IR and FT-Raman Spectral Differentiation Against Phenyl and Styryl Congeners
The target compound (designated FUOXPY) exhibits a unique combination of FT-IR and FT-Raman bands that distinguish it from the phenyl (PHOXPY) and styryl (STOXPY) analogs. In the FT-IR spectrum, FUOXPY displays a characteristic C–O–C stretching mode of the furan ring at 1012 cm⁻¹, which is absent in PHOXPY and STOXPY. Conversely, PHOXPY shows a strong aromatic C–H out-of-plane bending vibration at 688 cm⁻¹ that is not observed for FUOXPY, while STOXPY presents a distinct olefinic C=C stretch at 1626 cm⁻¹ not present in the other two compounds [1]. These spectral markers enable unambiguous identity confirmation and purity assessment in procurement and analytical workflows.
STOXPY: 1626 cm⁻¹ (C=C), no 1012 cm⁻¹
| Evidence Dimension | Vibrational spectroscopy (FT-IR band positions) |
|---|---|
| Target Compound Data | FUOXPY: furan C–O–C stretch at 1012 cm⁻¹ |
| Comparator Or Baseline | PHOXPY: no band at 1012 cm⁻¹; strong C–H out-of-plane bending at 688 cm⁻¹. STOXPY: olefinic C=C stretch at 1626 cm⁻¹, no band at 1012 cm⁻¹. |
| Quantified Difference | Target exhibits a unique diagnostic peak at 1012 cm⁻¹ not shared by either comparator; comparators each possess at least one strong diagnostic band (688 cm⁻¹ for PHOXPY, 1626 cm⁻¹ for STOXPY) absent in the target. |
| Conditions | Solid-state FT-IR (KBr disc) and FT-Raman; DFT (B3LYP/6-311++G(d,p)) frequency calculations for band assignments. |
Why This Matters
These compound-specific vibrational signatures provide a definitive, instrumentation-based identity check that prevents misidentification when ordering from chemical suppliers or verifying in-house stock.
- [1] El-Azab, A.S.; Mary, Y.S.; Abdel-Aziz, A.A.M.; Miniyar, P.B.; Armaković, S.; Armaković, S. Synthesis, spectroscopic analyses (FT-IR and NMR), vibrational study, chemical reactivity and molecular docking study and anti-tubercular activity of condensed oxadiazole and pyrazine derivatives. J. Mol. Struct. 2018, 1156, 657–674. DOI: 10.1016/j.molstruc.2017.12.018. View Source
